Cadmium dodecylbenzenesulphonate
Description
Cadmium dodecylbenzenesulphonate (Cd-DBS) is a metal-organic compound comprising cadmium ions (Cd²⁺) and dodecylbenzenesulphonate (DBS⁻) anions. Its crystalline form follows a stoichiometric ratio of [Cd²⁺]:[DBS⁻] = 1:2, with a solubility product $ K_{sp} = (3.6 \pm 0.6) \times 10^{-12} $ . In aqueous environments, Cd-DBS exhibits unique lyotropic liquid crystalline behavior, forming lamellar bilayers under high cadmium concentrations ([Cd²⁺]:[DBS⁻] ≈ 9:1) due to cadmium adsorption on surfactant micelles . Structural characterization via SEM, XRD, and thermogravimetric analysis confirms its hybrid composition, incorporating crystalline CdCl₂ and Cd-DBS within a viscous matrix .
Cd-DBS is primarily studied for its environmental interactions, particularly in marine systems where trace cadmium concentrations trigger precipitation synergies with seawater ions . However, its high toxicity (regulated at ≤0.01% in consumer products ) restricts industrial applications, limiting its use to specialized research contexts like liquid crystal studies or pollutant remediation .
Properties
CAS No. |
31017-44-4 |
|---|---|
Molecular Formula |
C18H29CdO3S- |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
cadmium;2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Cd/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/p-1 |
InChI Key |
GJPBOMPCXOKYBJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Cd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium dodecylbenzenesulphonate can be synthesized through the reaction of cadmium salts with dodecylbenzenesulfonic acid. The reaction typically involves the following steps:
Sulfonation: Dodecylbenzene is sulfonated using concentrated sulfuric acid to produce dodecylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with cadmium carbonate or cadmium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors followed by neutralization tanks. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Cadmium dodecylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide and other by-products.
Reduction: Under specific conditions, it can be reduced to cadmium metal.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Cadmium oxide, sulfur dioxide.
Reduction: Cadmium metal.
Substitution: Various cadmium-organic compounds.
Scientific Research Applications
Cadmium dodecylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a catalyst in organic reactions.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of cadmium dodecylbenzenesulphonate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This disruption can affect various cellular processes, including ion transport and signal transduction .
Molecular Targets and Pathways:
Lipid Bilayers: Disrupts the integrity of cell membranes.
Proteins: Interacts with membrane-bound proteins, altering their function.
Pathways: Affects ion channels and signal transduction pathways.
Comparison with Similar Compounds
Research Findings and Gaps
- Cd-DBS : SEM and XRD studies reveal its dual crystalline-liquid crystalline behavior, but data on CMC and micellar dynamics are lacking .
- SDBS vs. SDS : SDBS’s benzene ring improves surfactant rigidity but reduces conductivity in polymer applications compared to pTSA .
- Calcium DBS : Understudied in academic literature; industrial patents suggest utility in agrochemical emulsions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
